

off-target kinase inhibition profile of JNJ-3790339

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-3790339

Cat. No.: B12412595

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Technical Support Center: JNJ-3790339

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of **JNJ-3790339** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of JNJ-3790339?

A1: The primary target of **JNJ-3790339** is Diacylglycerol Kinase alpha (DGK α), a lipid kinase that converts diacylglycerol (DAG) to phosphatidic acid (PA).[1][2]

Q2: What is the reported IC50 of **JNJ-3790339** for its primary target?

A2: **JNJ-3790339** is a potent inhibitor of DGK α with a reported IC50 of 9.6 μ M.[1]

Q3: How selective is **JNJ-3790339** for DGK α over other DGK isoforms?

A3: **JNJ-3790339** demonstrates a high degree of selectivity for DGK α . It shows limited to no inhibitory activity against other DGK isoforms such as DGK β , DGK γ , and DGK ζ , even at concentrations where it potently inhibits DGK α .[2]

Q4: Is there a comprehensive off-target kinase inhibition profile for **JNJ-3790339** against a broad panel of kinases?



A4: Currently, a comprehensive off-target kinase inhibition profile of **JNJ-3790339** against a broad panel of kinases (e.g., a kinome scan) is not publicly available. The existing literature primarily focuses on its high selectivity for DGKα over other DGK isoforms.

Q5: What are the known downstream signaling pathways affected by **JNJ-3790339** through DGKα inhibition?

A5: By inhibiting DGK α , **JNJ-3790339** can modulate several downstream signaling pathways, including the mTOR, HIF-1 α , Akt, and Ras/MEK/ERK pathways.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in biochemical assays.

- Possible Cause 1: Substrate Quality and Concentration. The quality and concentration of the lipid substrate (diacylglycerol) are critical. Ensure the lipid is fresh and has not been subjected to multiple freeze-thaw cycles. Titrate the substrate concentration to be near the Km for the enzyme.
- Possible Cause 2: ATP Concentration. The inhibitory potential of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Use an ATP concentration that is close to the Km of DGKα for ATP to obtain a more accurate IC50 value.
- Possible Cause 3: Enzyme Activity. Ensure the DGKα enzyme is active and used within its linear range in the assay. Perform an enzyme titration to determine the optimal concentration.

Problem 2: Lack of cellular activity despite potent biochemical inhibition.

- Possible Cause 1: Cell Permeability. JNJ-3790339 may have poor cell permeability in the specific cell line being used. Consider using a different cell line or performing permeabilization experiments.
- Possible Cause 2: Efflux Pumps. The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), leading to low intracellular concentrations. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.



Possible Cause 3: Target Engagement. To confirm that JNJ-3790339 is engaging with DGKα inside the cells, consider performing a Cellular Thermal Shift Assay (CETSA).

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-3790339 against DGK Isoforms

Target	IC50 (μM)	Selectivity Notes
DGKα	9.6[1]	Potent inhibitor.
DGKβ	No significant inhibition at DGKα IC50.[2]	High selectivity over DGKβ.
DGKy	No significant inhibition at DGKα IC50.[2]	High selectivity over DGKγ.
DGΚζ	No significant inhibition at DGKα IC50.[2]	High selectivity over DGΚζ.

Experimental Protocols Radiometric DGKα Inhibition Assay

This protocol is adapted from standard radiometric kinase assays and is suitable for determining the in vitro potency of **JNJ-3790339** against DGK α .

Materials:

- Recombinant human DGKα
- JNJ-3790339
- Diacylglycerol (DAG) lipid substrate
- Phosphatidylserine (PS)
- ATP
- [y-32P]ATP



- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Stop solution (e.g., 75 mM phosphoric acid)
- P81 phosphocellulose paper
- Scintillation counter and scintillation fluid

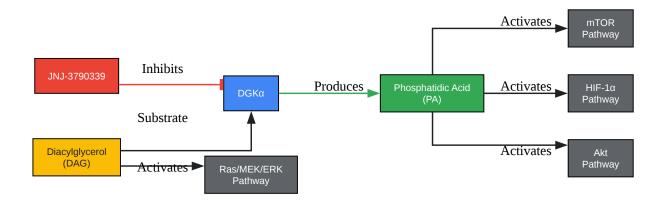
Procedure:

- Prepare Compound Dilutions: Prepare a serial dilution of JNJ-3790339 in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
- Prepare Lipid Vesicles: Prepare mixed micelles of DAG and PS by sonication or extrusion.
- Set Up the Reaction: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the lipid vesicles, and the diluted **JNJ-3790339** or DMSO vehicle control.
- Add Enzyme: Add the recombinant DGKα to each reaction and incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the Reaction: Start the kinase reaction by adding a mixture of ATP and [y-32P]ATP. The final ATP concentration should be at or near the Km for DGKα.
- Incubate: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.
- Stop the Reaction: Terminate the reaction by adding the stop solution.
- Spot onto P81 Paper: Spot an aliquot of each reaction mixture onto a labeled P81 phosphocellulose paper.
- Wash: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantify: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.



 Data Analysis: Calculate the percent inhibition for each JNJ-3790339 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

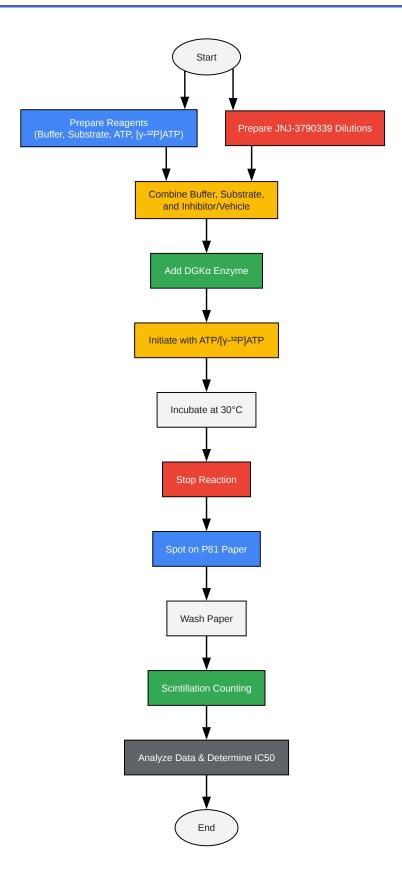
Visualizations



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Caption: **JNJ-3790339** inhibits DGK α , affecting downstream signaling pathways.





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- To cite this document: BenchChem. [off-target kinase inhibition profile of JNJ-3790339].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12412595#off-target-kinase-inhibition-profile-of-jnj-3790339]

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